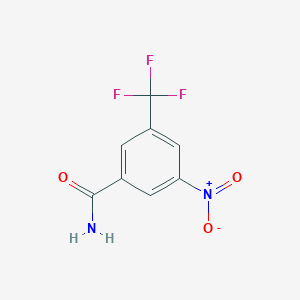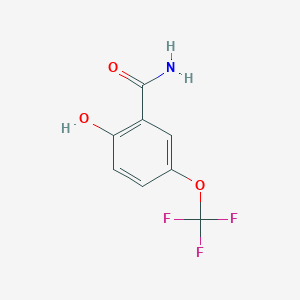![molecular formula C17H16FN3 B6318357 (4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine CAS No. 179056-30-5](/img/structure/B6318357.png)
(4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine is a compound with the molecular formula C17H16FN3. It is characterized by the presence of a fluorine atom on the benzyl group and a pyrazolyl group attached to the benzylamine structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine typically involves the reaction of 4-fluorobenzylamine with 3-(2H-pyrazol-3-yl)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzyl alcohol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzylamine derivatives.
Aplicaciones Científicas De Investigación
(4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mecanismo De Acción
The mechanism of action of (4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chloro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine
- (4-Bromo-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine
- (4-Methyl-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine
Uniqueness
(4-Fluoro-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the stability, lipophilicity, and binding affinity of compounds, making this compound particularly interesting for further research and development .
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-[[3-(1H-pyrazol-5-yl)phenyl]methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3/c18-16-6-4-13(5-7-16)11-19-12-14-2-1-3-15(10-14)17-8-9-20-21-17/h1-10,19H,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFCWYSLNHXVNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=NN2)CNCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
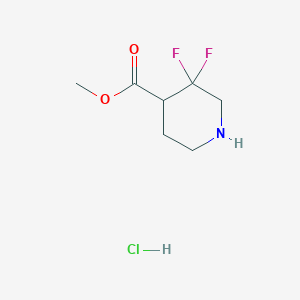
![2-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B6318290.png)
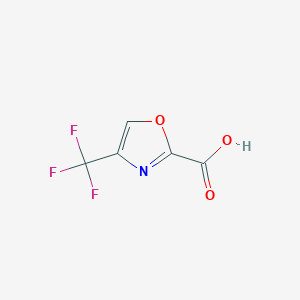
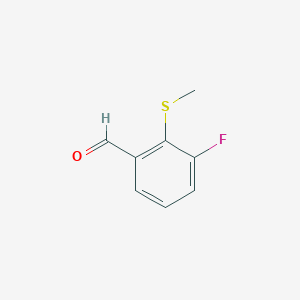
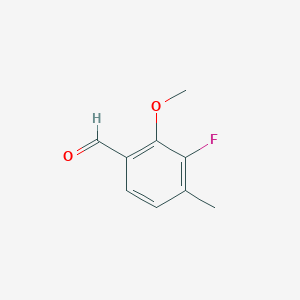

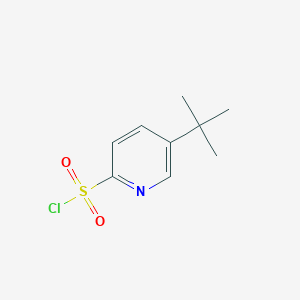
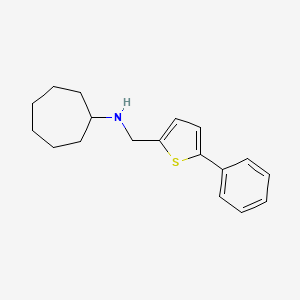
![Benzyl-[3-(2H-pyrazol-3-YL)-benzyl]-amine](/img/structure/B6318341.png)
![tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]benzoate](/img/structure/B6318348.png)
